In-Depth Technical Guide: 2-Chloro-4-morpholinobenzoic Acid
In-Depth Technical Guide: 2-Chloro-4-morpholinobenzoic Acid
CAS Number: 175153-55-6
This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed synthesis protocol, and its potential biological activity, with a focus on its role as an antiproliferative agent.
Core Data Summary
Quantitative data for 2-Chloro-4-morpholinobenzoic acid is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 175153-55-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [3][4] |
| Molecular Weight | 241.67 g/mol | [3][4] |
| Melting Point | 188.5-192°C | [4] |
| Boiling Point (Predicted) | 447.4 ± 45.0 °C | [4] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.61 ± 0.25 | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Protocol
The synthesis of 2-Chloro-4-morpholinobenzoic acid can be achieved through a multi-step process starting from commercially available 2-chloro-4-nitrobenzoic acid. The following protocol is based on established methodologies for the synthesis of related 2-morpholinobenzoic acid derivatives.
Experimental Protocol: Synthesis of 2-Chloro-4-morpholinobenzoic acid
This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions as needed based on laboratory-specific equipment and reagents.
Step 1: Synthesis of 2-morpholino-4-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the nitro group to an amine
-
Reaction Setup: Dissolve the 2-morpholino-4-nitrobenzoic acid (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol in a flask.
-
Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating. For catalytic hydrogenation, the reaction is stirred under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: For the SnCl₂ reduction, quench the reaction and adjust the pH to be basic to precipitate the tin salts, which are then filtered off. The filtrate is then acidified to precipitate the product. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product, 4-amino-2-morpholinobenzoic acid, can be purified by recrystallization.
Step 3: Diazotization and Chlorination (Sandmeyer Reaction)
Note: This is a hypothetical final step to yield the target compound. The direct precursor from the above steps is an amino-substituted benzoic acid. To obtain the chloro-substituted final product as per the CAS number, a different synthetic strategy starting with a different precursor would be necessary. The synthesis described in the literature for related compounds focuses on derivatives of the amino group, not its replacement.
For the synthesis of the titled compound, a more direct route starting from a precursor already containing the chloro and morpholino groups in the desired positions would be more efficient. The protocol above describes the synthesis of a related scaffold that is often used in the development of similar bioactive molecules.
Biological Activity and Mechanism of Action
Derivatives of 2-morpholinobenzoic acid have been investigated for their antiproliferative activity against various cancer cell lines. These compounds have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation.[1][7][8][9][10]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Chloro-4-morpholinobenzoic acid (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: PC-PLC Inhibition Assay (Amplex Red Assay)
-
Assay Principle: The Amplex® Red reagent is used to detect hydrogen peroxide generated in an enzyme-coupled reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. In the coupled reaction, choline is oxidized by choline oxidase to produce betaine and H₂O₂. H₂O₂ in the presence of horseradish peroxidase (HRP) reacts with Amplex® Red to produce the fluorescent product resorufin.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), PC-PLC enzyme, choline oxidase, HRP, and the substrate lysophosphatidylcholine (LPC).
-
Inhibitor Addition: Add varying concentrations of 2-Chloro-4-morpholinobenzoic acid to the reaction mixture and pre-incubate for a short period.
-
Initiation and Measurement: Initiate the reaction by adding the Amplex® Red reagent. Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for PC-PLC inhibition.
Signaling Pathway
The primary proposed mechanism of action for 2-morpholinobenzoic acid derivatives is the inhibition of PC-PLC. PC-PLC is a key enzyme in the phosphoinositide signaling pathway, which is frequently dysregulated in cancer.[7][8][9][10] Inhibition of PC-PLC can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Simplified PC-PLC signaling pathway and the inhibitory action of 2-Chloro-4-morpholinobenzoic acid.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 2-Chloro-4-morpholinobenzoic acid.
Caption: General workflow from synthesis to biological evaluation of 2-Chloro-4-morpholinobenzoic acid.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 175153-55-6 | MFCD03425732 | 2-Chloro-4-(4-morpholinyl)benzoic acid [aaronchem.com]
- 3. CAS 175153-55-6 | 4H58-5-9M | MDL MFCD03425732 | 2-Chloro-4-morpholinobenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 4. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]
- 5. 175153-55-6|2-Chloro-4-morpholinobenzoic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
